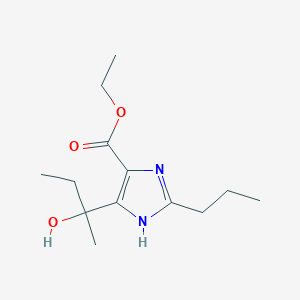

Ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate” is a chemical compound with the molecular formula C13H22N2O3 . It has a molecular weight of 254.33 g/mol .

Molecular Structure Analysis

The molecular structure of this compound consists of an imidazole ring substituted with ethyl, propyl, and 2-hydroxybutan-2-yl groups . The exact spatial arrangement of these groups would depend on the specific synthesis conditions and the presence of any chiral centers.Physical And Chemical Properties Analysis

This compound is likely to be a solid at room temperature, given its molecular weight . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available resources .Scientific Research Applications

Synthesis of Fused Heterocycles

This compound is instrumental in the synthesis of fused heterocycles, which are crucial in pharmaceutical research. The ability to create complex ring systems is valuable for developing new drugs with potential therapeutic applications .

Antimicrobial Agents

The structural analogs of this compound have shown promise as antimicrobial agents. Their synthesis and biological activity against various microbial strains are of significant interest in medicinal chemistry, particularly in the search for new treatments for resistant strains of bacteria .

Antioxidant Properties

Researchers have explored the antioxidant capabilities of this compound’s derivatives. Antioxidants play a critical role in protecting cells from oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders .

Development of Chemotherapeutic Agents

The compound’s derivatives are being studied for their potential use as chemotherapeutic agents. Their unique structure allows for the exploration of new mechanisms of action against cancer cells .

Drug Research and Development

Due to its interesting pharmaceutical and biological activities, this compound is a valuable asset in drug research and development. It serves as a key intermediate in the synthesis of various pharmacologically active molecules .

Study of Tautomeric Forms

The compound’s ability to display different tautomeric forms is of interest in synthetic chemistry. Understanding these forms can lead to insights into the stability and reactivity of pharmaceuticals .

Production of Anti-Inflammatory Agents

The compound’s derivatives may have applications in the production of anti-inflammatory agents. This is particularly relevant for conditions such as arthritis, where inflammation plays a central role .

Exploration of Bioisosteres

As a bioisostere, this compound can be used to replace other functional groups in drug molecules, potentially leading to improved solubility, stability, and interaction with biological targets .

Mechanism of Action

Target of Action

Similar compounds have been explored as candidates for extracellular signal-regulated kinases 1/2 (erk1/2) having antineoplastic activity .

Mode of Action

It’s suggested that the compound may interact with its targets, possibly erk1/2, to inhibit the map kinase pathway . This could lead to changes in cell signaling, potentially contributing to its antineoplastic activity.

Biochemical Pathways

The compound likely affects the MAP kinase pathway, given its potential interaction with ERK1/2 . This pathway plays a crucial role in regulating cell growth and differentiation. Inhibition of this pathway could lead to the suppression of cancer cell proliferation.

Result of Action

Given its potential antineoplastic activity, it may lead to the suppression of cancer cell growth and proliferation .

properties

IUPAC Name |

ethyl 5-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O3/c1-5-8-9-14-10(12(16)18-7-3)11(15-9)13(4,17)6-2/h17H,5-8H2,1-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDEWGNFXYCGRJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1)C(C)(CC)O)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444797 |

Source

|

| Record name | Ethyl 5-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate | |

CAS RN |

172875-53-5 |

Source

|

| Record name | Ethyl 5-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.